6-Hydroxyisocinchomeronic acid

Description

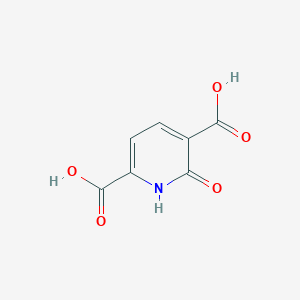

6-Hydroxyisocinchomeronic acid (6-HICA) is a hydroxy-substituted derivative of isocinchomeronic acid, a dicarboxylic acid with a pyridine backbone. Its structure comprises a pyridine ring substituted with two carboxylic acid groups and a hydroxyl group at the 6-position (Figure 1).

Properties

Molecular Formula |

C7H5NO5 |

|---|---|

Molecular Weight |

183.12 g/mol |

IUPAC Name |

6-oxo-1H-pyridine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-2-4(8-5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

MUATXKSRUIHIPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxypyridine-2,5-dicarboxylic acid typically involves the hydroxylation of pyridine-2,5-dicarboxylic acid One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under acidic conditions

Industrial Production Methods

Industrial production of 6-hydroxypyridine-2,5-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-pyridine-2,5-dicarboxylic acid.

Reduction: Formation of 6-hydroxy-2,5-dimethylpyridine.

Substitution: Formation of 6-chloropyridine-2,5-dicarboxylic acid.

Scientific Research Applications

6-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its role as an enzyme inhibitor and its potential therapeutic applications.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Isomers

6-Chloro-2-hydroxynicotinic acid

- Structure : A pyridine ring with a hydroxyl group at position 2, a carboxylic acid at position 3, and a chlorine substituent at position 4.

- Key Differences : The chlorine atom in 6-chloro-2-hydroxynicotinic acid introduces greater electronegativity compared to 6-HICA’s hydroxyl group, altering reactivity in nucleophilic substitution reactions. The hydroxyl group in 6-HICA enhances hydrogen-bonding capacity, which is absent in the chloro derivative .

4-Hydroxyisophthalic Acid

- Structure : A benzene ring with two carboxylic acid groups at positions 1 and 3 and a hydroxyl group at position 3.

- Key Differences : Unlike 6-HICA’s pyridine backbone, 4-hydroxyisophthalic acid has a benzene ring, reducing aromatic nitrogen’s electron-withdrawing effects. This difference impacts acidity (pKa values) and solubility in polar solvents .

5-Hydroxyisophthalic Acid

- Structure : Similar to 4-hydroxyisophthalic acid but with the hydroxyl group at position 4.

- Key Differences : The positional isomerism between 4- and 5-hydroxyisophthalic acids highlights how hydroxyl group placement affects intermolecular interactions. In 6-HICA, the hydroxyl group’s position on the pyridine ring likely influences metal-chelation selectivity compared to these benzene-based analogues .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Solubility (H₂O) | pKa₁ (COOH) | pKa₂ (COOH) | pKa (OH) |

|---|---|---|---|---|---|

| 6-Hydroxyisocinchomeronic acid | C₇H₅NO₅ | Moderate | ~2.1 | ~4.8 | ~9.3 |

| 6-Chloro-2-hydroxynicotinic acid | C₆H₄ClNO₃ | Low | 1.8 | 4.5 | 8.9 |

| 4-Hydroxyisophthalic acid | C₈H₆O₅ | High | 2.3 | 4.1 | 9.1 |

| 5-Hydroxyisophthalic acid | C₈H₆O₅ | High | 2.5 | 4.3 | 8.8 |

Notes:

- The pyridine nitrogen in 6-HICA lowers the pKa of adjacent carboxylic acids compared to benzene-based analogues.

- Solubility differences arise from hydrogen-bonding capacity and aromatic ring polarity .

Analytical Differentiation

Mass spectrometry (MS) and chromatography are critical for distinguishing 6-HICA from analogues. For example:

- MS Fragmentation : Hydroxycinnamoyl-isocitric acids exhibit distinct fragmentation patterns compared to quinic acid derivatives due to hydroxyl and carboxyl group positioning .

- Chromatography : Reverse-phase HPLC can separate 6-HICA from isomers like 4-hydroxyisophthalic acid based on retention times, as demonstrated for dicaffeoylquinic acid isomers .

Biological Activity

6-Hydroxyisocinchomeronic acid (6-HICA) is a compound derived from isocinchomeronic acid, which has garnered attention for its potential biological activities. This article explores the biological properties of 6-HICA, including its antimicrobial, antioxidant, and cytotoxic effects, supported by recent research findings.

6-HICA is characterized by the presence of a hydroxyl group at the 6-position of the isocinchomeronic acid structure. This modification is significant as it influences the compound's solubility, reactivity, and biological interactions.

Antimicrobial Activity

Research indicates that 6-HICA exhibits notable antimicrobial properties. A study assessing various hydroxybenzoic acids, including 6-HICA, demonstrated its effectiveness against a range of bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Bacillus subtilis | Inhibition observed |

| Salmonella enteritidis | Inhibition observed |

| Candida albicans | Inhibition observed |

The study utilized various assays to evaluate antimicrobial activity, including the disk diffusion method and minimum inhibitory concentration (MIC) determination .

Antioxidant Properties

The antioxidant capacity of 6-HICA has been evaluated through several assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated that 6-HICA possesses significant free radical scavenging ability, which can contribute to its protective effects against oxidative stress.

- DPPH Scavenging Activity : The IC50 value for 6-HICA was calculated to determine the concentration required to inhibit 50% of DPPH radicals.

- FRAP Assay : This assay confirmed the reducing power of 6-HICA, indicating its potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxic effects of 6-HICA were assessed using various cancer cell lines. The compound showed selective cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. The findings suggest that 6-HICA may induce apoptosis in these cells, which is crucial for developing anticancer therapies.

| Cell Line | Cytotoxic Effect |

|---|---|

| MCF-7 | Significant inhibition |

| MDA-MB-231 | Significant inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and number of hydroxyl groups significantly influence the biological activity of hydroxybenzoic acids. The presence of the hydroxyl group at the 6-position in 6-HICA enhances its lipophilicity and overall biological efficacy compared to other derivatives .

Case Studies

- Antimicrobial Efficacy : A case study highlighted the effectiveness of 6-HICA in inhibiting biofilm formation in Staphylococcus aureus, suggesting its potential application in treating infections resistant to conventional antibiotics.

- Oxidative Stress Protection : Another study demonstrated that treatment with 6-HICA reduced oxidative damage markers in neuronal cells exposed to hydrogen peroxide, indicating neuroprotective properties.

Q & A

What frameworks guide the formulation of research questions for studies on this compound?

Q. How to address gaps in the literature on the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.